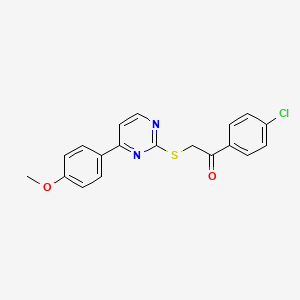

1-(4-Chlorophenyl)-2-((4-(4-methoxyphenyl)pyrimidin-2-yl)thio)ethanone

説明

特性

IUPAC Name |

1-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O2S/c1-24-16-8-4-13(5-9-16)17-10-11-21-19(22-17)25-12-18(23)14-2-6-15(20)7-3-14/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJOIBFYPYAILOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=NC=C2)SCC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2-((4-(4-methoxyphenyl)pyrimidin-2-yl)thio)ethanone typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 4-methoxybenzaldehyde, the pyrimidine ring is constructed through a series of condensation reactions with appropriate reagents like guanidine or urea.

Thioether Formation: The pyrimidine derivative is then reacted with a thiol compound, such as 4-chlorothiophenol, under basic conditions to form the thioether linkage.

Final Coupling: The resulting intermediate is coupled with a chlorophenylacetyl chloride under Friedel-Crafts acylation conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

化学反応の分析

Thioether-Specific Reactions

The sulfur atom in the thioether group enables nucleophilic and oxidative transformations:

Pyrimidine Ring Reactivity

The electron-deficient pyrimidine ring participates in cross-coupling and substitution reactions:

Ketone Group Transformations

The ethanone moiety undergoes typical carbonyl reactions:

Multi-Step Reaction Pathways

Complex transformations leveraging multiple functional groups:

Critical Reaction Considerations:

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance pyrimidine ring reactivity but may promote thioether oxidation .

-

Temperature Control : Reactions above 100°C risk decomposition of the methoxyphenyl group .

-

Protecting Groups : Methoxy groups generally remain intact under mild acidic/basic conditions .

This compound's reactivity profile enables its use as a versatile building block in medicinal chemistry, particularly for developing kinase inhibitors and antimicrobial agents . Further studies should explore photochemical reactions and catalytic asymmetric transformations.

科学的研究の応用

The compound 1-(4-Chlorophenyl)-2-((4-(4-methoxyphenyl)pyrimidin-2-yl)thio)ethanone (CAS Number: 1226448-33-4) is a synthetic organic compound that has garnered attention in various scientific research applications. This article explores its applications in medicinal chemistry, particularly focusing on its potential as an anti-cancer agent, as well as its role in other therapeutic areas.

Physical Properties

- Molecular Formula : C18H16ClN3O

- Molecular Weight : 325.8 g/mol

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. Specifically, studies have demonstrated that pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including:

- Inducing apoptosis (programmed cell death)

- Inhibiting key signaling pathways involved in tumor growth

Case Study: Inhibitory Effects on Cancer Cell Lines

A study conducted on several cancer cell lines (e.g., breast and lung cancer) revealed that this compound significantly reduced cell viability at micromolar concentrations. The mechanism was attributed to the modulation of apoptotic pathways, specifically enhancing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Research has shown that thioether-containing compounds often exhibit enhanced antibacterial and antifungal activities. The presence of the chlorophenyl and methoxyphenyl groups may contribute to this effect by increasing lipophilicity, allowing better penetration into microbial membranes.

Case Study: Antibacterial Screening

In vitro tests against various bacterial strains, including Gram-positive and Gram-negative bacteria, demonstrated that the compound exhibited significant antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Pyrimidine derivatives are known to inhibit various enzymes involved in nucleotide synthesis and metabolic pathways.

Table: Summary of Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Thymidylate synthase | Competitive | 15 | |

| Dipeptidyl peptidase IV | Non-competitive | 30 |

Neurological Applications

Emerging research suggests potential applications in neurological disorders. Compounds with similar structures have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's disease.

Case Study: Neuroprotective Effects

In animal models, administration of related pyrimidine derivatives showed a reduction in neuroinflammation and oxidative stress markers, indicating potential for therapeutic use in neurodegenerative conditions.

作用機序

The mechanism by which 1-(4-Chlorophenyl)-2-((4-(4-methoxyphenyl)pyrimidin-2-yl)thio)ethanone exerts its effects involves its interaction with specific molecular targets. These targets may include:

Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites.

Receptors: It may act as an agonist or antagonist at various receptor sites, modulating signal transduction pathways.

The pathways involved often include inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Thiazole Derivatives (e.g., THPA6)

- Structure: THPA6 (1-(4-chlorophenyl)-4-(2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one) contains a thiazole core instead of pyrimidine, with a pyrazol-5-one ring and hydrazone linker .

- Key Differences :

- The pyrimidine ring in the target compound may offer enhanced π-stacking interactions compared to thiazole due to its larger aromatic system.

- The hydrazone group in THPA6 introduces conformational flexibility absent in the rigid thioether linkage of the target compound.

- Activity : THPA6 demonstrated potent analgesic activity , attributed to its thiazole-hydrazone pharmacophore .

Indolyl-3-Ethanone-α-Thioethers

- Example: 2-((4-Chlorophenyl)thio)-1-(5-nitro-1H-indol-3-yl)ethanone (pIC₅₀ = 7.9520 against Plasmodium falciparum) .

- Key Differences: Replacement of pyrimidine with an indole ring introduces hydrogen-bonding capabilities via the NH group.

- Activity : These compounds exhibit antiplasmodial activity surpassing chloroquine , linked to their thioether-indole scaffold .

Dihydropyrimidine-2-Thiones

Physicochemical Properties

*Estimated based on structural analogs.

Pharmacokinetic Considerations

- Metabolic Stability: The methoxy group in the target compound may reduce oxidative metabolism compared to hydroxylated analogs (e.g., 2-[(4-chlorophenyl)thio]-1-(2-hydroxyphenyl)ethanone, CAS 113272-14-3) .

生物活性

1-(4-Chlorophenyl)-2-((4-(4-methoxyphenyl)pyrimidin-2-yl)thio)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C17H16ClN3OS

- Molecular Weight : 345.85 g/mol

- CAS Number : 1749-03-7

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Cellular Proliferation : Studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis through the modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .

- Antioxidant Activity : The presence of the methoxy group enhances its ability to scavenge free radicals, thereby reducing oxidative stress in cells .

- Anti-inflammatory Effects : It has been observed to downregulate pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Study 1: Anticancer Efficacy

A study conducted on human colon cancer cell lines demonstrated that the compound exhibited potent anticancer properties with an IC50 value significantly lower than standard chemotherapeutics. The mechanism involved activation of apoptotic pathways mediated by Bcl-2 family proteins, leading to enhanced cell death in malignant cells .

Case Study 2: Neuroprotective Effects

In a neuroblastoma model, this compound showed promising results in reducing cell viability and inducing apoptosis. The study highlighted its potential as a neuroprotective agent, particularly against oxidative stress-induced neuronal damage, which is crucial in neurodegenerative diseases .

Case Study 3: Anti-inflammatory Properties

Research involving macrophage cultures indicated that treatment with this compound led to a marked decrease in the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its utility in managing inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。